1,3-dimethyl-6-nitro-1H-indole
Description
Historical Context and Evolution of Indole (B1671886) Research
The journey of indole chemistry began in the mid-19th century, intrinsically linked to the study of the dye indigo. Current time information in Bangalore, IN.nih.gov In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. Current time information in Bangalore, IN. He later proposed its chemical structure in 1869. Current time information in Bangalore, IN. Initially, research was driven by the importance of indole derivatives as dyestuffs. Current time information in Bangalore, IN. However, the 20th century saw a surge of interest as the indole nucleus was identified in a vast array of biologically active compounds, including alkaloids, amino acids like tryptophan, and neurotransmitters such as serotonin. aaronchem.comchiralen.combldpharm.com This discovery broadened the scope of indole research, establishing it as a cornerstone of natural product chemistry and pharmaceuticals. chiralen.com Foundational synthetic methods, such as the Fischer indole synthesis developed in 1883, and later the Leimgruber-Batcho synthesis, were pivotal in enabling chemists to construct a wide variety of substituted indoles, further fueling research into their properties and applications. Current time information in Bangalore, IN.chiralen.com
Overview of Substituted Indoles in Modern Chemical Sciences
Substituted indoles are a "privileged structural core motif" in chemistry, meaning they are a common feature in molecules with diverse and significant biological activities. bldpharm.comchim.it The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is electron-rich and can be functionalized at various positions, leading to a vast chemical space. chiralen.comchim.it This versatility has been exploited in numerous fields. In medicinal chemistry, indole derivatives are central to the development of drugs for a wide range of conditions, including cancer, inflammation, and neurological disorders. bldpharm.comresearchgate.net For instance, the anti-inflammatory drug indomethacin (B1671933) and the anticancer agent mitraphylline (B1677209) are both based on the indole structure. bldpharm.combldpharm.com In materials science, the unique electronic properties of indoles are utilized in the creation of organic materials with specific functions. chim.it The reactivity of the indole ring, particularly at the C3 position, makes it a prime target for electrophilic substitution, allowing for the strategic introduction of various functional groups to modulate the molecule's properties. acs.org
Specific Research Focus: 1,3-dimethyl-6-nitro-1H-indole within the Indole Class
Within the extensive family of substituted indoles lies this compound. This compound features methyl groups at the N1 and C3 positions and a nitro group at the C6 position of the indole ring. The substitution pattern significantly influences its electronic properties and reactivity. The methyl groups are electron-donating, increasing the electron density of the indole ring system, while the nitro group is a strong electron-withdrawing group. The interplay of these substituents is expected to define the molecule's chemical behavior. Despite the general importance of substituted indoles, this compound itself appears to be a less-studied compound, with specific research findings being limited. This article aims to consolidate the available information and provide a scientifically grounded overview of this particular molecule.
Chemical Profile: this compound
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 134271-96-8 |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Synthesis of this compound
The synthesis of nitroindoles can be challenging due to the sensitivity of the indole ring to the harsh acidic conditions often used in nitration reactions. nih.gov However, specific methods have been developed to overcome these issues.
A key method for the synthesis of 1,3-dimethyl-4-, 5-, and 6-nitroindoles is an improved Fischer indole synthesis. tandfonline.com This classical indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of the target compound, the likely precursor would be (4-nitrophenyl)hydrazine, which would be reacted with an appropriate ketone, followed by N-methylation.
Another relevant synthetic strategy involves the direct nitration of a pre-formed indole ring. While direct nitration of indole itself with mixed acids leads to polymerization, nitration of substituted indoles can be more controlled. researchgate.net For instance, N-protected indoles can be treated with agents like acetyl nitrate (B79036) to yield 3-nitroindoles. researchgate.net
The methylation of the indole nitrogen (N-methylation) can be achieved using various reagents. While methyl iodide has been traditionally used, it is highly toxic. google.com A more environmentally friendly alternative is the use of dimethyl carbonate (DMC), which can be used for the N-methylation of indole compounds. google.com A patent describes the use of DMC for the N-methylation of a 1-methyl-6-nitro-3-indolyl moiety, which is directly relevant to the formation of the 1,3-dimethyl substitution pattern of the target compound. google.com
Predicted Chemical Properties and Reactivity
While specific experimental data on the reactivity of this compound is scarce, its chemical behavior can be predicted based on the general principles of indole chemistry and the electronic effects of its substituents.
Electron Distribution: The indole ring is inherently electron-rich. The two methyl groups at the N1 and C3 positions are electron-donating, further increasing the electron density of the heterocyclic ring. Conversely, the nitro group at the C6 position on the benzene ring is a strong electron-withdrawing group. This will significantly decrease the electron density on the benzene portion of the molecule.
Electrophilic Substitution: The preferred site for electrophilic attack on the indole ring is typically the C3 position. However, in this case, the C3 position is already occupied by a methyl group. Therefore, electrophilic substitution is likely to occur on the benzene ring, directed by the existing substituents. The powerful deactivating effect of the nitro group would make further substitution on the benzene ring difficult.
Nucleophilic Substitution: The electron-withdrawing nitro group makes the benzene ring more susceptible to nucleophilic aromatic substitution, although this is generally a difficult reaction for indoles.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂). This transformation is a common and useful reaction in the synthesis of more complex indole derivatives, as the resulting amino group can be further functionalized. For example, the reduction of a nitro group on an indazole ring (a related heterocyclic system) is achieved through catalytic hydrogenation using palladium on carbon (Pd/C). This method would likely be applicable to this compound.
Research Findings and Applications
Specific research applications for this compound are not well-documented in publicly available literature. However, the broader class of nitroindole derivatives has been investigated for various purposes. For example, certain nitroindole derivatives have been synthesized and evaluated as potential anticancer agents, targeting G-quadruplex DNA structures. d-nb.info Additionally, other nitro-substituted indoles have been used as intermediates in the synthesis of compounds with potential antileishmanial activity. nih.gov
It is plausible that this compound could serve as a valuable intermediate in organic synthesis. The presence of the nitro group allows for its conversion to an amine, which can then be used to build more complex molecular architectures. The specific substitution pattern of the methyl groups could also be used to fine-tune the steric and electronic properties of target molecules in drug discovery and materials science.
This compound is a substituted indole whose specific properties and applications are not extensively reported. However, based on established principles of indole chemistry, its synthesis is achievable, most notably through variations of the Fischer indole synthesis and subsequent N-methylation. Its reactivity is governed by the interplay of the electron-donating methyl groups and the electron-withdrawing nitro group. While direct research on this compound is limited, its potential as a synthetic intermediate for the creation of more complex, biologically active molecules is clear. Further investigation into the specific characteristics and potential applications of this compound would be a valuable contribution to the field of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-6-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-11(2)10-5-8(12(13)14)3-4-9(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSJSOBFUOGWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Dimethyl 6 Nitro 1h Indole
Retrosynthetic Analysis and Identification of Key Precursors
Pathway A: Direct Nitration
This approach involves the direct functionalization of the pre-existing 1,3-dimethyl-1H-indole scaffold. The primary disconnection is the C-N bond of the nitro group.
Target Molecule: 1,3-dimethyl-6-nitro-1H-indole
Key Disconnection: C6-NO2 bond
Key Precursor: 1,3-dimethyl-1H-indole
This pathway is conceptually straightforward but is often complicated by issues of regioselectivity during the electrophilic nitration step.
Pathway B: De novo Ring Formation (Fischer Indole (B1671886) Synthesis)
This strategy builds the indole ring from acyclic precursors, incorporating the nitro group from the start. The key disconnections break the indole ring structure according to the Fischer indole synthesis mechanism.
Target Molecule: this compound
Key Disconnections: N1-C2 and C3a-C7a bonds
Key Precursors: N-Methyl-(4-nitrophenyl)hydrazine and Propan-2-one (acetone).
This route offers superior control over the position of the nitro group, as its placement is determined by the choice of the starting phenylhydrazine (B124118) derivative.
Direct Synthesis Approaches
Nitration of 1,3-Dimethyl-1H-indole Precursors
Direct nitration of the 1,3-dimethyl-1H-indole core is a potential route to the target compound. The indole nucleus is highly reactive toward electrophiles, with the C3 position being the most nucleophilic. However, since the C3 position is blocked by a methyl group in the precursor, electrophilic substitution is directed to the benzene (B151609) ring.
Achieving regioselectivity in the nitration of indoles substituted at the C3 position presents a significant challenge. Direct nitration of alkylindoles on the benzenoid ring is generally only efficient when both the C2 and C3 positions are substituted tandfonline.com. When only the C3 position is blocked, nitration typically yields a mixture of isomers, primarily the 5-nitro and 6-nitro derivatives. The electron-donating nature of the pyrrole (B145914) ring activates the C4 and C6 positions, but electronic and steric factors can lead to poor selectivity. Standard nitrating conditions, such as using nitric acid in sulfuric acid, often result in complex product mixtures and potential degradation of the indole ring.
To circumvent the harsh conditions of mixed-acid nitration, milder, non-acidic nitrating agents have been developed. Reagents like trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, have been employed for the regioselective nitration of various indoles nih.gov. However, these methods have shown a strong preference for nitrating the C3 position nih.gov. Studies have indicated that if the C3 position is occupied by a methyl group, the reaction does not proceed smoothly, highlighting the high regioselectivity of this reagent for the C3 position nih.gov. Consequently, such non-acidic agents are generally not effective for introducing a nitro group onto the benzene ring of C3-substituted indoles.
De novo Indole Ring Formation
Constructing the indole ring with the nitro group already in place on the precursor molecule is a more regioselective and reliable approach.
The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions umn.edu. An improved Fischer synthesis protocol has been specifically applied to the successful synthesis of this compound tandfonline.com.
This method begins with the condensation of N-methyl-p-nitrophenylhydrazine with acetone (B3395972) to form the corresponding hydrazone. This intermediate is then subjected to cyclization, typically using a strong acid catalyst like polyphosphoric acid (PPA), to induce the characteristic nih.govnih.gov-sigmatropic rearrangement and subsequent ring closure. The final step involves aromatization with the elimination of ammonia (B1221849) to yield the stable indole product. This approach unambiguously places the nitro group at the C6 position, avoiding the isomeric mixtures common in direct nitration methods.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Reaction Step | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Methyl-p-nitrophenylhydrazine | Acetone | Polyphosphoric Acid (PPA) | Acid-catalyzed cyclization of the intermediate hydrazone | This compound | Data not specified in abstract | Katritzky et al., 1991 tandfonline.com |
Advanced Synthetic Protocols and Catalytic Approaches
While classical methods provide robust access to indole derivatives, modern catalytic strategies offer alternative and often more efficient or versatile routes. These advanced protocols include palladium-catalyzed annulations, direct C-H functionalization, and multicomponent reactions, which can provide access to complex indole structures.
Palladium-Catalyzed Annulation Methods for Indole Scaffolds
Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and indoles are no exception. Palladium-catalyzed annulation reactions provide a direct means of constructing the indole ring from readily available starting materials. One such approach involves the reaction of substituted 2-chloroanilines with ketones in the presence of a palladium catalyst. organic-chemistry.org This methodology has been shown to be efficient for the synthesis of polyfunctionalized indoles. organic-chemistry.org
For electron-poor systems, such as those containing a nitro group, specific catalyst and ligand combinations are often required to achieve high yields. Research has demonstrated that the direct annulation of electron-poor o-chloro/bromoanilines with aldehydes can be effectively catalyzed by palladium complexes, providing a practical route to 2-unsubstituted indoles. thieme-connect.comresearchgate.net This approach is advantageous as it utilizes simple and readily accessible precursors. thieme-connect.comresearchgate.net While a specific application to this compound has not been detailed, the general principles of these palladium-catalyzed annulation reactions suggest their potential applicability.
A general representation of a palladium-catalyzed indole synthesis is shown in the table below:
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| o-Haloaniline | Ketone/Aldehyde | Palladium complex + Ligand + Base | Substituted Indole |
C-H Functionalization Strategies in Indole Synthesis
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-X bonds without the need for pre-functionalized starting materials. chim.it In the context of indole synthesis and modification, C-H activation strategies have been developed to selectively functionalize various positions on the indole ring. nih.govrsc.org
The functionalization of the benzenoid ring of the indole nucleus (positions C4 to C7) is particularly challenging due to the inherent reactivity of the pyrrole ring. nih.gov However, the use of directing groups can overcome this challenge and enable site-selective reactions. For instance, directing groups on the indole nitrogen can facilitate C-H activation at the C7 position, while groups at the C3 position can direct functionalization to the C2 or C4 positions. organic-chemistry.orgnih.gov
While the direct synthesis of this compound via a C-H functionalization approach is not explicitly documented, the principles of this methodology could be applied to introduce the nitro group at the C6 position of a pre-formed 1,3-dimethylindole (B1617634) scaffold. This would likely require a specific directing group to achieve the desired regioselectivity. The development of such a strategy would be of considerable interest for the synthesis of specifically substituted nitroindoles.
Multicomponent Reactions for Indole Derivatives
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Various MCRs have been developed for the synthesis of diverse heterocyclic compounds, including indole derivatives. rsc.org
Indoles can participate in MCRs in several ways, often acting as the nucleophilic component. nih.gov For example, the reaction of an indole, an aldehyde, and an isocyanide in the presence of a suitable catalyst can lead to the formation of highly functionalized indole-containing structures. While a specific MCR for the direct synthesis of this compound is not reported, the versatility of MCRs suggests that a suitably designed reaction sequence could potentially provide access to this target molecule or its close analogs. For instance, a multicomponent reaction involving a nitro-substituted aniline (B41778) precursor could be envisioned.
Spectroscopic and Crystallographic Characterization of 1,3 Dimethyl 6 Nitro 1h Indole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, provides unambiguous evidence for the connectivity and chemical environment of each atom within the 1,3-dimethyl-6-nitro-1H-indole structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound provides specific information about the number, environment, and connectivity of protons in the molecule. While a fully detailed, peer-reviewed spectral assignment for this specific compound is not widely published in the primary literature, the synthesis of related nitroindoles has been described. For instance, the synthesis of 1,3-dimethyl-4-, 5-, and 6-nitroindoles from their corresponding nitroindole precursors has been reported, implying that characterization data exists.
Based on the known structure, the expected proton signals can be predicted. The spectrum would feature singlets for the two methyl groups (at the N1 and C3 positions) due to the absence of adjacent protons. The aromatic region would display signals for the protons on the benzene (B151609) ring portion of the indole (B1671886) nucleus, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group at the C6 position.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would show distinct signals for the ten carbon atoms present in its structure. The carbons of the two methyl groups would appear in the upfield region of the spectrum. The remaining eight signals would correspond to the carbons of the indole ring system. The presence of the electron-withdrawing nitro group at the C6 position would significantly deshield this carbon and influence the chemical shifts of the other carbons in the aromatic ring. The quaternary carbons, such as C3, C3a, and C7a, would also be identifiable.
Currently, specific, publicly available, and peer-reviewed ¹H and ¹³C NMR data for this compound is limited.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal proton-proton coupling correlations, helping to establish the connectivity of protons within the aromatic portion of the indole ring.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC: This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity between different parts of the molecule, for example, confirming the position of the methyl groups by showing correlations from their protons to the adjacent ring carbons.
Detailed experimental data from these 2D NMR techniques for this compound are not extensively reported in the surveyed scientific literature.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational modes include:
N-O Stretching: The most prominent feature would be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (–NO₂), typically appearing in the regions of 1550–1475 cm⁻¹ and 1360–1290 cm⁻¹, respectively.
C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1600–1450 cm⁻¹ region.
C-N Stretching: Vibrations corresponding to the C-N bonds of the indole ring and the N-methyl group would also be present.
While specific spectral data for this compound is available on some platforms, it is often part of larger collections without detailed analysis in peer-reviewed publications.
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound would also show the characteristic vibrations of the molecule. The symmetric stretching vibration of the nitro group typically gives a very strong band in the Raman spectrum. Aromatic ring vibrations are also generally strong and provide a characteristic fingerprint for the molecule. However, detailed and analyzed Raman spectra for this compound are not readily found in the scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For an aromatic compound like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.
The indole ring system possesses a conjugated π-electron system. The addition of a nitro (NO₂) group, a strong chromophore, at the 6-position would be expected to significantly influence the electronic spectrum. The nitro group extends the conjugation and introduces non-bonding electrons (n) on its oxygen atoms. Consequently, the UV-Vis spectrum of this compound would likely exhibit characteristic absorption bands. A π → π* transition, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the entire conjugated system, would be expected at a shorter wavelength (higher energy). An n → π* transition, which is the promotion of a non-bonding electron from the nitro group to an antibonding π* orbital of the aromatic ring, would typically appear as a lower intensity band at a longer wavelength (lower energy).
A hypothetical data table for such an analysis would look like this:
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Ethanol | Value | Value | π → π |
| Ethanol | Value | Value | n → π |
Note: The actual values for λmax (wavelength of maximum absorbance) and molar absorptivity would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the determination of its elemental formula. For this compound (molecular formula C₁₀H₁₀N₂O₂), HRMS would provide an exact mass measurement, typically to four or more decimal places.
The technique, often using an ionization method like Electrospray Ionization (ESI), would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺). The experimentally determined exact mass would then be compared to the theoretically calculated mass for the proposed formula, C₁₀H₁₀N₂O₂, providing strong evidence for the compound's identity and elemental composition.
A typical presentation of HRMS data would be as follows:
| Ion | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) | Difference (ppm) |
| [M+H]⁺ | 191.0764 | Value | Value |
Note: The "Found Exact Mass" and "Difference" values are dependent on experimental measurement.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions. No published crystal structure for this compound could be located in the primary scientific literature or crystallographic databases. The following subsections describe the process and the type of data that would be generated from such a study.
To perform this analysis, a single crystal of high quality is required. This would typically be grown by slow evaporation of a solvent from a saturated solution of the compound, or by other techniques such as slow cooling or vapor diffusion. The quality of the resulting crystal would then be assessed using an optical microscope and by preliminary X-ray diffraction to ensure it is a single, well-ordered specimen suitable for data collection.
Once a suitable crystal is mounted on a diffractometer, the dimensions of the unit cell—the basic repeating block of the crystal lattice—are determined. These parameters include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). The diffraction pattern's symmetry is then analyzed to determine the crystal system (e.g., monoclinic, orthorhombic) and the specific space group, which describes the symmetry elements within the unit cell.
A data table summarizing these findings would be structured as follows:
| Parameter | Value |
| Empirical formula | C₁₀H₁₀N₂O₂ |
| Formula weight | 190.20 |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z (molecules/unit cell) | Value |
| Calculated density (g/cm³) | Value |
Note: All "Value" entries require experimental determination.
The full X-ray data collection and structure refinement would reveal the precise coordinates of each atom in the molecule. This allows for a detailed analysis of its conformation. Key parameters include the planarity of the indole ring system and the orientation of the substituents. The dihedral angle between the plane of the indole ring and the plane of the nitro group would be a critical piece of information, indicating the degree of twist, which can be influenced by steric hindrance and crystal packing forces.
Analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This supramolecular architecture is governed by non-covalent intermolecular interactions. In this specific molecule, potential interactions could include C-H···O hydrogen bonds involving the methyl groups and the oxygen atoms of the nitro group, as well as π-π stacking interactions between the aromatic indole rings of adjacent molecules. These interactions dictate the stability and physical properties of the crystalline material.
Computational and Theoretical Investigations of 1,3 Dimethyl 6 Nitro 1h Indole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. cuny.eduresearchgate.net It is widely applied to predict the molecular properties of organic compounds due to its favorable balance of accuracy and computational cost. DFT calculations are central to understanding the geometry, vibrational modes, and electronic characteristics of 1,3-dimethyl-6-nitro-1H-indole.
The first step in a computational analysis is typically geometry optimization, a process that determines the lowest-energy arrangement of atoms in the molecule. mdpi.com Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the equilibrium geometry of this compound. This process yields precise information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
For instance, calculations on similar nitro-indole structures reveal expected bond lengths for the indole (B1671886) ring system and the attached functional groups. researchgate.net The optimization process also provides the molecule's total energy, a key indicator of its thermodynamic stability.
Table 1: Representative Optimized Structural Parameters for a Nitro-Indole System (Calculated via DFT/cc-pVTZ) (Note: Data is for the related compound 4-nitro-1H-indole-carboxaldehyde and serves as an illustrative example.) researchgate.net
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
| Bond Length | N1-C2 | 1.354 | Bond Angle | C4-C5-C6 | 121.40 |
| Bond Length | C4-N(O2) | 1.409 | Bond Angle | N1-C8-C9 | 106.31 |
| Bond Length | C5-C6 | 1.395 | Bond Angle | C3-C9-C8 | 106.21 |
| Bond Length | C6-C7 | 1.384 | Bond Angle | C7-C8-C9 | 124.28 |
Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. researchgate.net This comparison helps to confirm the calculated structure and allows for the assignment of specific vibrational modes to the observed spectral peaks. researchgate.net
Theoretical vibrational frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental results. researchgate.net For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO2) group, C-H stretching of the methyl groups and the aromatic ring, and various C-N and C=C stretching modes within the indole core. researchgate.net
Table 2: Example Vibrational Frequency Assignments for a Related Indole Derivative (Note: This table presents typical vibrational modes and is for illustrative purposes.)
| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) |
| Asymmetric Stretch | -NO₂ | ~1550-1600 |
| Symmetric Stretch | -NO₂ | ~1340-1370 |
| Aromatic C-H Stretch | Indole Ring | ~3050-3150 |
| Aliphatic C-H Stretch | -CH₃ | ~2900-3000 |
| C=C Stretch | Indole Ring | ~1450-1620 |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, likely resulting in a relatively small energy gap and indicating a reactive nature.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across the molecule. mdpi.com An MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov For this compound, the MEP map would show a high concentration of negative potential (typically colored red) around the oxygen atoms of the nitro group, identifying them as primary sites for interacting with electrophiles. Positive potential (blue) would likely be found around the hydrogen atoms.
Table 3: Illustrative Frontier Orbital Energies and Related Parameters (Note: Values are representative examples to illustrate the concept.)
| Parameter | Description | Example Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.8 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 3.7 |
Global reactivity descriptors are quantitative measures of a molecule's reactivity and stability, derived from its electronic structure, primarily from HOMO and LUMO energies. dergipark.org.trresearchgate.net These descriptors provide a theoretical framework for predicting chemical behavior. researchgate.net Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Potential (μ): Related to the electronegativity of the molecule, it describes the tendency of electrons to escape from the system. researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. dergipark.org.tr
These parameters are calculated using the energies of the frontier orbitals. A "soft" molecule, characterized by a low hardness value, is generally more reactive than a "hard" molecule. mdpi.com
Table 4: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. |
Conformational Analysis via Computational Methods
Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. For this compound, conformational analysis would focus on the orientation of the methyl groups and the nitro group relative to the indole ring. Computational methods can be used to perform a systematic search for different conformers by rotating these groups. mdpi.com
For each potential conformation, a geometry optimization is performed to find the nearest local energy minimum. By comparing the relative energies of these optimized conformers, the most stable, lowest-energy conformation (the global minimum) can be identified. This analysis is crucial as the molecular conformation can significantly influence its physical properties and biological activity.
Advanced Applications in Chemical and Materials Science
Application as a Matrix in Mass Spectrometry
Recent research has highlighted the potential of nitro-indole derivatives as highly effective matrices in mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI). While studies have focused on the closely related isomer 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI), the findings provide strong evidence for the utility of this class of compounds.
Nitro-indole derivatives have been identified as a novel class of matrices that enhance the ionization efficiency for a wide array of analytes in MALDI mass spectrometry. acs.orgnih.gov Specifically, 2,3,6-DMNI has demonstrated superior performance in certain applications compared to several common, commercially available matrices. acs.orgnsf.gov In comparative studies involving the analysis of lipids, peptides, proteins, and glycans, nitro indole (B1671886) matrices showed higher sensitivity than routinely used substances like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). researchgate.net
| Matrix | Analyte Class | Performance Note | Ion Mode |
|---|---|---|---|
| 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) | Plant Metabolites/Lipids | Best matrix for blueberry tissue imaging. acs.orgnih.gov | Negative |
| Nitro Indole Derivatives (General) | Lipids, Peptides, Proteins, Glycans | Demonstrated higher sensitivity compared to common matrices (DHB, CHCA, SA). researchgate.net | Positive & Negative |
| 2,5-dihydroxybenzoic acid (DHB) | General Purpose | Commonly used, but can exhibit ion suppression in complex mixtures. acs.org | Positive |
| α-cyano-4-hydroxycinnamic acid (CHCA) | Peptides/Proteins | Standard matrix, outperformed by nitro indoles in some applications. acs.orgresearchgate.net | Positive |
A significant advantage of nitro-indole-based matrices is their ability to facilitate the generation of both positive and negative ions effectively. acs.orgnih.gov This dual-polarity capability is a crucial feature, as it allows for the comprehensive analysis of complex mixtures containing diverse classes of compounds in a single experiment. acs.orgnsf.gov The ability to produce both positive and negative ions from a broad range of analytes makes compounds like 2,3,6-DMNI highly versatile and efficient for modern mass spectrometry and imaging applications. acs.orgresearchgate.net
Potential for Nonlinear Optical (NLO) Materials
Organic molecules with significant third-order nonlinear optical (NLO) properties are critical for the development of next-generation photonic applications, including optical switching and data processing. mdpi.com The molecular structure of 1,3-dimethyl-6-nitro-1H-indole suggests its potential as a promising candidate for NLO materials. Organic NLO materials often derive their properties from the presence of π-conjugated systems coupled with electron-donating and electron-accepting groups. mdpi.comtcichemicals.com
In the this compound molecule, the indole ring system acts as an effective electron donor (D), while the nitro group (-NO₂) is a strong electron acceptor (A). These two components are connected through the π-electron system of the bicyclic aromatic scaffold, creating a D-π-A architecture. This intramolecular charge-transfer characteristic is a key requirement for high nonlinear optical activity. mdpi.com The presence of a strongly electron-attracting nitro group can lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a factor that can result in a magnificent NLO value. nih.gov While direct NLO measurements for this specific compound are not widely reported, its structural similarity to other nitro-aromatic compounds known for their NLO properties supports its potential in this field. tcichemicals.com
Role as a Synthetic Building Block in Complex Chemical Architectures
The this compound scaffold is a versatile building block in organic synthesis, providing a robust framework for the construction of more complex and functionalized molecules. indole-building-block.comnih.gov
Nitro compounds are valuable intermediates in organic chemistry due to the versatile reactivity of the nitro group. frontiersin.org The nitro group in this compound can be readily reduced to an amino group (-NH₂). This transformation introduces a nucleophilic center on the indole scaffold, opening up a plethora of synthetic pathways. The resulting 6-amino-1,3-dimethyl-1H-indole can serve as a key intermediate for reactions such as diazotization, acylation, and alkylation, allowing for the introduction of a wide range of functional groups. This strategy is fundamental in medicinal chemistry for creating libraries of novel compounds. The use of nitroindoles as precursors for more elaborate indole derivatives is a well-established synthetic strategy. nih.govcrossref.org
Beyond its role as a synthetic precursor, the core structure of this compound can act as a fundamental scaffold for developing novel functional materials. The indole nucleus is considered a "privileged structure" in drug discovery due to its ability to bind to diverse biological receptors. nih.gov By chemically modifying the scaffold, its properties can be tailored for specific applications.
For example, its demonstrated utility as a MALDI matrix is an application where the entire molecule functions as a material designed for a specific purpose. researchgate.net Furthermore, its potential as an NLO material highlights its role as a scaffold for photonic devices. mdpi.com The inherent properties of the nitro-indole framework, combined with the potential for functionalization at various positions, make it an attractive platform for designing materials with tailored electronic, optical, or biological properties. nih.govfrontiersin.org
Future Research Directions and Perspectives
Exploration of Novel Functionalization Pathways on the 1,3-Dimethyl-6-nitro-1H-indole Core
The this compound core offers several sites for further chemical modification, each with distinct reactivity influenced by the existing methyl and nitro substituents. The C1 and C3 positions are blocked by methyl groups, which directs functionalization efforts towards the remaining C2, C4, C5, and C7 positions on the indole (B1671886) ring. The presence of the electron-withdrawing nitro group at the C6 position deactivates the benzene (B151609) portion of the ring towards electrophilic substitution, making C-H functionalization at the C4, C5, and C7 positions challenging but also opening avenues for nucleophilic aromatic substitution. chim.itnih.gov
Future research will likely concentrate on transition-metal-catalyzed cross-coupling reactions and directing group strategies to achieve site-selective functionalization. chim.itnih.govnih.gov For instance, installing a removable directing group at the N1-position can facilitate palladium-catalyzed C-H activation at the C7 position. nih.gov Similarly, different directing groups at the C3-position (by modifying a precursor before methylation) could potentially direct functionalization to the C2 or C4 positions. nih.gov
Key research objectives in this area will include:
C2-Functionalization: Despite the steric hindrance from the adjacent methyl groups, developing methods for the direct C-H amination or arylation at the C2 position would provide access to a new class of derivatives. chemrxiv.org
Functionalization of the Benzene Ring: Overcoming the deactivating effect of the C6-nitro group to introduce substituents at the C4, C5, and C7 positions is a significant challenge. chim.it Research into powerful catalytic systems, potentially involving iridium or rhodium, could enable these transformations.
Modification of the Nitro Group: The reduction of the nitro group to an amino group would furnish 6-amino-1,3-dimethyl-1H-indole, a versatile intermediate. This amino group could then be diazotized and converted into a wide range of other functional groups (e.g., halogens, hydroxyl, cyano), significantly expanding the chemical space accessible from the parent compound.
A summary of potential functionalization sites and relevant strategies is presented in Table 1.
| Position | Potential Reaction Type | Strategy / Catalyst System | Resulting Functionality |
| C2 | C-H Arylation / Amination | Palladium or Nickel Catalysis | Introduction of aryl or amino groups |
| C4 | C-H Borylation / Arylation | Directing group at N1; Palladium catalysis | Introduction of boronic esters or aryl groups |
| C5 | Nucleophilic Aromatic Substitution | Activation by C6-nitro group | Introduction of nucleophiles (e.g., alkoxides, amines) |
| C7 | C-H Arylation / Silylation | Directing group at N1; Palladium catalysis | Introduction of aryl or silyl (B83357) groups |
Development of Greener Synthetic Routes for Sustainable Production
Traditional syntheses of nitroindoles often rely on harsh conditions, such as the use of concentrated nitric acid and sulfuric acid for the nitration step, which pose significant environmental and safety risks. rsc.orgnih.govrsc.org A key direction for future research is the development of more sustainable and environmentally friendly synthetic protocols for this compound.
Recent advancements in "green chemistry" offer promising alternatives. For example, methods for the nitration of indoles using milder reagents under non-acidic and metal-free conditions have been developed. rsc.orgnih.gov One such approach utilizes a combination of ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, which generates the electrophilic nitrating agent in situ at low temperatures. nih.govrsc.org Adapting this methodology for the regioselective nitration of 1,3-dimethyl-1H-indole at the C6 position would represent a significant step towards a greener synthesis.
Furthermore, the application of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and energy consumption. tandfonline.com One-pot, multi-component reactions that combine several synthetic steps into a single operation also align with the principles of green chemistry by minimizing solvent use and waste generation. nih.gov Future research could focus on designing a convergent synthesis where the indole core is constructed and functionalized in a streamlined, atom-economical fashion. tandfonline.com
The principles for greener synthesis are outlined in the table below.
| Green Chemistry Principle | Application to Synthesis of this compound |
| Safer Solvents and Reagents | Replacing strong acids with milder nitrating agents like trifluoroacetyl nitrate (B79036). nih.govrsc.org |
| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy input. tandfonline.com |
| Atom Economy | Designing one-pot or tandem reactions that maximize the incorporation of starting materials into the final product. |
| Waste Prevention | Employing catalytic methods that minimize the formation of stoichiometric byproducts. |
Advanced Spectroscopic Studies Under Varying Environmental Conditions
The photophysical properties of indole derivatives are known to be highly sensitive to their local environment, a phenomenon that makes them valuable as molecular probes. nih.govacs.orgresearchgate.net The introduction of a nitro group, a strong electron-withdrawing group, is expected to significantly modulate the electronic structure and excited-state dynamics of the 1,3-dimethyl-1H-indole core.
Future research should employ advanced spectroscopic techniques to build a comprehensive understanding of the photophysics of this compound. Transient absorption spectroscopy, for instance, can be used to investigate the properties and reactivity of the lowest excited triplet (T1) state, which is often populated efficiently in nitroaromatic compounds. nih.gov
A systematic investigation of the compound's absorption and fluorescence spectra in a range of solvents with varying polarity and hydrogen-bonding capabilities (solvatochromism) would provide insights into the change in its dipole moment upon electronic excitation. researchgate.netspiedigitallibrary.orgnih.gov Such studies are crucial for designing molecules for applications in sensing or as probes for biological systems. nih.gov
Key experimental directions could include:
Time-Resolved Fluorescence Spectroscopy: To measure fluorescence lifetimes and probe excited-state relaxation dynamics in different media.
Transient Absorption Spectroscopy: To characterize the triplet state and other transient intermediates formed upon photoexcitation. nih.gov
Low-Temperature Spectroscopy: To resolve the vibrational fine structure in absorption and emission spectra, providing a more detailed picture of the electronic transitions.
Two-Photon Absorption Spectroscopy: To evaluate the nonlinear optical properties of the molecule, which are relevant for applications in bio-imaging and materials science.
The expected influence of solvent polarity on the spectral properties is summarized below.
| Property | Expected Trend with Increasing Solvent Polarity | Underlying Principle |
| Absorption Maximum (λabs) | Red-shift (bathochromic shift) | Stabilization of the more polar excited state relative to the ground state. acs.org |
| Fluorescence Maximum (λem) | Significant red-shift | Relaxation of the solvent shell around the highly polar excited state before emission. acs.orgspiedigitallibrary.org |
| Stokes Shift | Increase | Larger difference in the stabilization of the excited state versus the ground state. nih.gov |
| Fluorescence Quantum Yield | Potential decrease | Increased probability of non-radiative decay pathways in polar solvents. |
Computational Design of Next-Generation Indole-Based Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding molecular structure, reactivity, and properties, and for guiding the design of new functional molecules. indexcopernicus.comacs.orgniscpr.res.inresearchgate.net Applying these in silico techniques to the this compound scaffold can accelerate the discovery of next-generation materials.
DFT calculations can be used to predict key properties such as:
Molecular Geometry: Optimization of the ground-state geometry to understand bond lengths, angles, and planarity.
Electronic Structure: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to estimate the electronic band gap, which is crucial for applications in organic electronics. researchgate.netresearchgate.net
Spectroscopic Properties: Time-dependent DFT (TD-DFT) can simulate UV-visible absorption spectra, aiding in the interpretation of experimental data and predicting the effects of new substituents. tsijournals.com
Nonlinear Optical (NLO) Properties: Calculation of polarizability and hyperpolarizability to identify derivatives with potential for NLO applications, such as in optical communications and data storage. researchgate.netnih.gov
Reactivity Indices: Molecular Electrostatic Potential (MEP) maps and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts for functionalization. researchgate.netresearchgate.net
By systematically modifying the core structure in silico (e.g., by adding different donor or acceptor groups at various positions) and calculating the resulting properties, researchers can create a virtual library of compounds. This allows for the pre-screening of candidates with desirable characteristics before committing to their synthesis, saving significant time and resources. This computational-driven approach will be pivotal in designing novel materials based on the this compound framework for targeted applications in materials science and medicinal chemistry. nih.govindexcopernicus.comresearchgate.net
| Computational Method | Predicted Property | Application in Materials Design |
| DFT (B3LYP, etc.) | Optimized Geometry, HOMO/LUMO energies | Predicting stability and electronic properties for organic semiconductors. niscpr.res.inresearchgate.net |
| TD-DFT | UV-Vis Absorption/Emission Spectra | Designing new dyes, sensors, and photochemically active materials. tsijournals.com |
| DFT | Polarizability and Hyperpolarizability | Screening for candidates with high nonlinear optical response. nih.gov |
| QTAIM/NBO Analysis | Intramolecular interactions, charge transfer | Understanding structure-property relationships. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dimethyl-6-nitro-1H-indole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of nitro-substituted indoles typically involves electrophilic nitration or metal-catalyzed cross-coupling reactions. For nitration at the 6-position, regioselectivity can be controlled using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts . Optimization of solvent (e.g., MeCN vs. acetic acid) and catalyst (e.g., iodine or FeCl₃) can significantly improve yields (e.g., iodine catalysis in MeCN at 40°C achieves 98% yield in 5 hours for analogous nitroindole syntheses) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at positions 1 and 3, nitro group at position 6) through characteristic shifts (e.g., nitro groups deshield aromatic protons by ~0.5–1.0 ppm) .
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M]⁺ at m/z 204 for C₁₀H₁₀N₂O₂) and fragmentation patterns .
- XRD : Resolve crystallographic data to confirm spatial arrangement and bond lengths, especially for nitro group orientation .
Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?
- Methodological Answer : The sulforhodamine B (SRB) assay is a robust, cost-effective method for cytotoxicity screening in adherent cell lines. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm to quantify protein content as a proxy for cell viability . For antimicrobial activity, use microdilution assays (e.g., MIC determination in E. coli or S. aureus), noting nitro groups often enhance redox-mediated bacterial toxicity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions, HOMO-LUMO gaps, and nitro group charge polarization. Such models explain regioselectivity in follow-up reactions (e.g., nucleophilic attacks at electron-deficient positions) . Software like Gaussian or ORCA paired with crystallographic data (e.g., bond angles from XRD) enhances accuracy .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting cytotoxicity results across cell lines)?
- Methodological Answer : Conduct dose-response assays with rigorous controls (e.g., normalize to vehicle-treated cells) and replicate across independent labs. For example, discrepancies in IC₅₀ values may arise from cell-specific metabolism (e.g., nitroreductase activity). Use RNA-seq or proteomics to identify differential enzyme expression in resistant vs. sensitive lines . Validate mechanistic hypotheses via knockout models (e.g., CRISPR-Cas9 targeting nitroreductases) .
Q. How does the steric and electronic interplay between methyl and nitro groups influence the compound’s spectroscopic and reactivity profiles?
- Methodological Answer : Methyl groups at positions 1 and 3 induce steric hindrance, altering π-π stacking in crystallographic structures . Nitro groups at position 6 enhance electron withdrawal, reducing HOMO energy (-8.2 eV vs. -7.5 eV for non-nitro analogs) and increasing susceptibility to nucleophilic substitution. IR spectroscopy (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) and cyclic voltammetry (redox peaks at -0.8 V vs. Ag/AgCl) quantify electronic effects .
Q. What advanced techniques characterize nitroindole degradation products under physiological conditions?
- Methodological Answer : Simulate metabolic pathways via liver microsome assays (e.g., CYP450 isoforms) and analyze products via LC-HRMS. For photodegradation, use UV-Vis spectroscopy (λmax ~320 nm for nitroindoles) and track nitro group reduction to amines (¹H NMR δ 3.2–3.5 ppm for NH₂) . Pair with DFT to predict degradation intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
